DL-Cystine-d4 is a stable isotopic form of cystine, specifically labeled with deuterium at positions 3 and 3' of the cystine molecule. Cystine itself is a sulfur-containing amino acid that forms when two cysteine molecules are oxidized, resulting in a disulfide bond. The compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry and chromatography, to quantify cystine levels in biological samples. The chemical formula for DL-Cystine-d4 is with a molecular weight of approximately 240.29 g/mol .
The synthesis of DL-Cystine-d4 typically involves the following methods:
The synthesis often requires careful monitoring of reaction conditions such as pH, temperature, and reaction time to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) are used to purify the product and confirm isotopic labeling .
The molecular structure of DL-Cystine-d4 features two cysteine residues linked by a disulfide bond (-S-S-). The presence of deuterium atoms at specific positions alters the physical properties slightly compared to non-labeled cystine.
DL-Cystine-d4 participates in various chemical reactions typical of amino acids, including:
The reactivity profile of DL-Cystine-d4 mirrors that of regular cystine but may exhibit slight differences in kinetics due to the presence of deuterium, which can influence reaction rates and mechanisms .
The mechanism of action for DL-Cystine-d4 primarily relates to its role as an internal standard in mass spectrometry:
Studies indicate that using isotopically labeled standards enhances the precision and accuracy of quantitative analyses in metabolomics and proteomics .
Relevant data shows that DL-Cystine-d4 maintains structural integrity under standard laboratory conditions, making it suitable for various analytical applications .
DL-Cystine-d4 has several scientific uses:
DL-Cystine-d4 features site-specific deuterium substitution at four hydrogen positions within the cystine backbone. This symmetric disulfide amino acid incorporates deuterium atoms at the β-carbon positions of both cysteine moieties, as confirmed by its molecular formula C₆H₈D₄N₂O₄S₂ and SMILES notation OC(C(N)C([²H])([²H])SSC([²H])([²H])C(N)C(O)=O)=O [1] [2]. The strategic replacement of hydrogen with deuterium at these positions maintains the molecule's stereochemical integrity while altering vibrational frequencies and bond stability due to deuterium's higher mass and lower zero-point energy. This targeted labeling approach specifically preserves the reactive α-carbon and functional groups (carboxyl, amine, disulfide), ensuring minimal perturbation of chemical reactivity while enabling isotopic tracing [4].
The β-carbon deuteriation profoundly impacts molecular dynamics. Deuterium's mass difference reduces C-D bond stretching and bending frequencies compared to C-H bonds, which manifests in shifted infrared and Raman spectra. Nuclear magnetic resonance (NMR) analysis reveals distinct coupling patterns, with deuterium's quadrupolar moment (spin I=1) causing signal splitting distinct from proton resonances. Crucially, the disulfide bridge's conformational flexibility is minimally affected, preserving cystine's redox behavior while enhancing molecular stability at deuteriated positions [1] [5].
Table 1: Position-Specific Deuterium Effects in DL-Cystine-d4
Atomic Position | Chemical Environment | Isotopic Effect | Analytical Signature |
---|---|---|---|
β-Carbons (×2) | Aliphatic CH₂ groups | Reduced vibrational amplitude | Distinct ¹³C-NMR chemical shifts (~30 ppm) |
Disulfide bridge | S-S linkage | Negligible change | Retention of oxidative stability |
α-Carbons | Chiral centers | No direct modification | Retention of racemic DL configuration |
Carboxyl groups | Ionizable functionality | Unaltered pKa | Identical titration profile to non-deuterated cystine |
Synthesis of DL-Cystine-d4 employs two principal routes with distinct isotopic incorporation mechanisms:
Chemical Reduction-Deuteration-Oxidation: This three-stage process begins with reduction of L-cystine to L-cysteine hydrochloride monohydrate using deuterium-compatible reducing agents (e.g., DCl/D₂O solutions of NaBD₄). The cysteine intermediate undergoes base-catalyzed H/D exchange at β-positions via deprotonation by deuterated alkoxide bases (e.g., CH₃ONa-d in CH₃OD), exploiting the relative acidity of β-protons (pKa ~19). Optimal exchange occurs under anhydrous conditions at 50-60°C for 24 hours, achieving >98% deuterium incorporation [4]. Subsequent oxidation reassembles the disulfide bond using I₂/D₂O or atmospheric oxygen in deuterated solvents, yielding racemic DL-Cystine-d4 due to epimerization during exchange. This route provides scalability but requires careful control to minimize racemization and isotopic dilution [1].
Biological Synthesis via Engineered Auxotrophs: Recombinant expression systems utilize Escherichia coli auxotrophic strains (e.g., ΔcysE mutants) incapable of endogenous cysteine biosynthesis. When cultured in deuterium oxide-based minimal media supplemented with deuterated carbon sources (e.g., [²H₄]-glycerol) and essential nutrients, these strains incorporate exogenous deuterated precursors into synthesized cysteine. Intracellular oxidation then yields L-Cystine-d4. Engineered strains such as ML12 (ΔilvE ΔavtA ΔaspC) minimize metabolic scrambling through deletion of aminotransferase genes, preserving label specificity [3]. Following biosynthesis, enzymatic resolution generates the DL racemate. Though lower yielding than chemical methods, biological synthesis offers superior stereochemical control and reduced epimerization [3] [5].
Table 2: Comparative Analysis of DL-Cystine-d4 Synthesis Methods
Parameter | Chemical Synthesis | Biological Synthesis |
---|---|---|
Deuterium Source | D₂O/CD₃OD + exchange catalysts | D₂O + [²H]-carbon sources |
Key Reaction | Base-catalyzed H/D exchange | Enzymatic biosynthesis |
Deuteration Efficiency | 95-98% atom D | 95-98% atom D |
Racemization Risk | High (alkaline conditions) | Low (enzymatic control) |
Scalability | Multi-gram scale | Milligram to gram scale |
Metabolic Scrambling | Minimal | Controlled via genetic deletion |
Purification of DL-Cystine-d4 demands techniques resolving isotopic isomers while preventing protium reintroduction. Initial isolation employs solubility-based fractional crystallization from deuterated solvents (D₂O/CD₃OD mixtures), exploiting cystine's low solubility near its isoelectric point (pI 4.6). Multiple recrystallizations progressively eliminate protiated contaminants but risk isotopic dilution through solvent exchange at labile positions. Reverse-phase high-performance liquid chromatography (RP-HPLC) with deuterium-compatible mobile phases (e.g., CF₃CO₂D/D₂O-acetonitrile-d₃) achieves superior separation, resolving deuteriated and protiated species based on hydrophobicity differences induced by deuterium's isotopic mass effect [1] [2].
Critical purification parameters include:
Validation employs orthogonal analytical techniques:
Final specifications for research-grade material include isotopic purity ≥98 atom % D, chemical purity ≥95% by HPLC (210 nm detection), and residual solvent content ≤500 ppm, ensuring suitability for quantitative metabolic tracing and spectroscopic studies without isotopic interference [2] [4].
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8